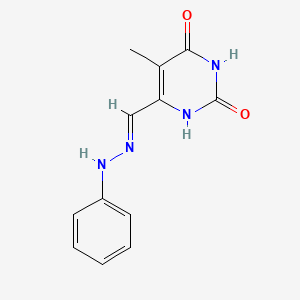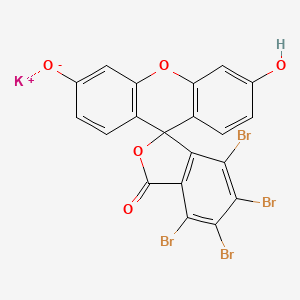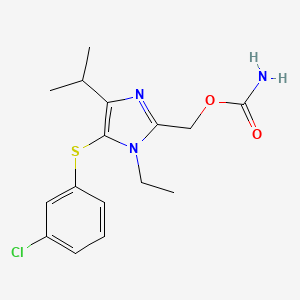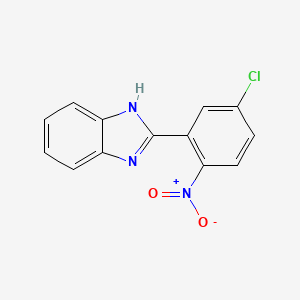
2-(5-Chloro-2-nitrophenyl)-1h-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 5-chloro-2-nitrophenyl group. Benzimidazole derivatives are known for their broad range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole typically involves the following steps:
Nitration of 5-chloro-2-nitroaniline: The starting material, 5-chloro-2-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Cyclization: The nitrated product undergoes cyclization with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride, to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(5-Chloro-2-aminophenyl)-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand the interaction of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of functional materials, including organic semiconductors and dyes.
Catalysis: The compound and its derivatives are investigated for their catalytic properties in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can also bind to specific sites on proteins, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Chloro-2-nitrophenyl)-1H-imidazole: Similar structure but lacks the benzimidazole core.
2-(5-Chloro-2-nitrophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a benzimidazole ring.
2-(5-Chloro-2-nitrophenyl)-1H-triazole: Features a triazole ring in place of the benzimidazole ring.
Uniqueness
2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole is unique due to its benzimidazole core, which imparts distinct biological and chemical properties. The presence of both the nitro and chloro substituents enhances its reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of complex molecules with diverse applications.
Propiedades
Número CAS |
10173-75-8 |
|---|---|
Fórmula molecular |
C13H8ClN3O2 |
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
2-(5-chloro-2-nitrophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-8-5-6-12(17(18)19)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7H,(H,15,16) |
Clave InChI |
RXTKSFISKHTFHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide](/img/structure/B12938178.png)
![3-(((2R,3R,11bR)-2-Hydroxy-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-9-yl)oxy)propyl 4-methylbenzenesulfonate](/img/structure/B12938180.png)
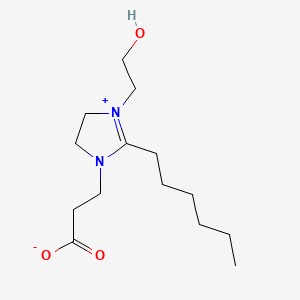


![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
